(E)-but-2-enedioic acid;but-3-enoic acid
CAS No.:
Cat. No.: VC19376745
Molecular Formula: C8H10O6
Molecular Weight: 202.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H10O6 |
|---|---|
| Molecular Weight | 202.16 g/mol |
| IUPAC Name | (E)-but-2-enedioic acid;but-3-enoic acid |
| Standard InChI | InChI=1S/C4H4O4.C4H6O2/c5-3(6)1-2-4(7)8;1-2-3-4(5)6/h1-2H,(H,5,6)(H,7,8);2H,1,3H2,(H,5,6)/b2-1+; |
| Standard InChI Key | UXDVJDUPSNPOKC-TYYBGVCCSA-N |
| Isomeric SMILES | C=CCC(=O)O.C(=C/C(=O)O)\C(=O)O |
| Canonical SMILES | C=CCC(=O)O.C(=CC(=O)O)C(=O)O |
Introduction
Structural Analysis and Nomenclature
Molecular Formula and Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₀O₆ | |
| Molecular Weight | 202.16 g/mol | |
| SMILES | C=CCC(=O)O.C(=C/C(=O)O)\C(=O)O | |
| Key Functional Groups | Carboxylic acids, alkene |
Synthesis and Production
Synthesis of (E)-But-2-enedioic Acid (Fumaric Acid)
Fumaric acid is industrially produced via:
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Isomerization of maleic acid: Catalyzed by heat or thiourea .
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Fermentation: Using Rhizopus oryzae to convert glucose.
Synthesis of But-3-enoic Acid
Despite nomenclature ambiguities, methods for but-2-enoic acid (crotonic acid) include:
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Oxidation of crotonaldehyde: CH₃CH=CHCHO + ½O₂ → CH₃CH=CHCOOH .
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Alkaline hydrolysis of allyl cyanide: Followed by double bond rearrangement .
Hybrid System Formation
The combination of these acids may occur via:
Chemical Properties and Reactivity
Acidic Properties
| Acid | pKa₁ | pKa₂ |
|---|---|---|
| Fumaric acid | 3.03 | 4.44 |
| But-2-enoic acid | 4.69 | — |
Key Reactions
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Hydrogenation: Fumaric acid → succinic acid; but-2-enoic acid → butyric acid .
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Halogenation: Addition of Cl₂ or Br₂ to form dihalogenated derivatives .
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Esterification: Forms crotonate esters (e.g., methyl crotonate) .
Spectroscopic and Analytical Data
NMR Data (But-2-enoic Acid)
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¹H NMR (CD₃OD): δ 6.04 (d, J = 2.4 Hz, 2H), 4.74 (d, J = 2.3 Hz, 2H).
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¹³C NMR: δ 174.3 (COOH), 130.4 (C=C), 71.9 (CH₂).
IR Signatures
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Fumaric acid: Strong bands at 1712 cm⁻¹ (C=O) and 968 cm⁻¹ (trans C–H) .
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But-2-enoic acid: Peaks at 1740 cm⁻¹ (C=O) and 970 cm⁻¹ (C=C) .
Industrial and Research Applications
Polymer Production
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Water treatment: Poly(acrylic acid-co-maleic acid) derivatives inhibit scale formation in cooling systems .
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Adhesives: Copolymers enhance mechanical strength in hydrogels .
Pharmaceutical Relevance
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Fumaric acid esters: Used in psoriasis treatment.
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Antimicrobial studies: But-2-enoic acid derivatives show potential.
Future Research Directions
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